molecular formula C7H6ClN3O B3361620 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine CAS No. 923595-82-8

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine

Cat. No.: B3361620
CAS No.: 923595-82-8
M. Wt: 183.59 g/mol
InChI Key: MIPOWOSONXZALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-methoxyimidazo[1,2-b]pyridazine (CAS 923595-82-8) is a chemical compound supplied for research and development purposes. With the molecular formula C 7 H 6 ClN 3 O and a molecular weight of 183.60 g/mol, it belongs to the imidazo[1,2-b]pyridazine scaffold, a structure of high interest in medicinal chemistry . This scaffold is recognized as an emerging therapeutic candidate, particularly in the development of novel antifungals for neglected tropical diseases such as eumycetoma . The imidazo[1,2-b]pyridazine core is also extensively investigated for its potential in treating a wide range of other medical disorders. Patented research highlights its application in targeting central nervous system conditions, including Lewy body dementia, Parkinson's disease, and Gaucher's disease, underscoring its significant value in preclinical drug discovery pipelines . The specific structure of this compound, featuring a chlorine atom at the 6-position and a methoxy group at the 8-position, makes it a versatile synthetic intermediate. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to synthesize more complex molecules for biological evaluation . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-5-4-6(8)10-11-3-2-9-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPOWOSONXZALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Chloro 8 Methoxyimidazo 1,2 B Pyridazine and Its Analogues

De Novo Synthesis Strategies for the Imidazo[1,2-b]pyridazine (B131497) Core

The construction of the fused imidazo[1,2-b]pyridazine ring system is primarily achieved through a de novo approach, which involves building the bicyclic structure from a substituted pyridazine (B1198779) precursor.

Condensation Reactions Involving 3-Amino-6-chloropyridazine (B20888) Precursors and α-Halocarbonyl Compounds

The most fundamental and widely employed method for assembling the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. nih.gov The synthesis typically begins with a substituted 3-amino-6-halopyridazine. For instance, 3-amino-6-chloropyridazine serves as a common starting material. nih.govtsijournals.com This precursor is reacted with an α-halocarbonyl compound, like chloroacetaldehyde (B151913) or 1,3-dichloroacetone, often under heating. tsijournals.commdpi.com

The reaction proceeds via an initial alkylation of the most nucleophilic nitrogen atom of the pyridazine ring by the α-halocarbonyl compound, followed by an intramolecular cyclization. The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring is crucial as it deactivates the adjacent ring nitrogen, preventing it from being the primary site of alkylation and thus favoring the formation of the desired imidazo[1,2-b]pyridazine product. nih.gov Without this deactivating group, the reaction often yields undesired isomers. nih.gov

A variety of α-halocarbonyl compounds can be utilized, allowing for the introduction of different substituents at the C-2 and C-3 positions of the resulting imidazo[1,2-b]pyridazine ring. For example, using bromoacetonitrile (B46782) leads to the formation of a 3-carbonitrile derivative. google.com

Cyclization Pathways Facilitated by Specific Reagents and Reaction Conditions

The condensation and subsequent cyclization are often performed as a one-pot reaction by heating the reactants in a suitable solvent, such as ethanol (B145695) or 1,2-dimethoxyethane. nih.govmdpi.com The reaction can be carried out under mildly basic conditions, with sodium bicarbonate being a common choice to neutralize the hydrogen halide formed during the reaction. nih.gov The cyclization step, which involves the formation of the five-membered imidazole (B134444) ring, is typically driven by heating the intermediate. In some cases, specific reagents are used to facilitate the process. For instance, a method involving the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (B89532) first forms an amidine intermediate, which then reacts with bromoacetonitrile followed by base-induced cyclization to yield the final product. google.com

Targeted Introduction of Methoxy (B1213986) and Chloro Substituents at Specific Ring Positions

The precise placement of chloro and methoxy groups on the imidazo[1,2-b]pyridazine scaffold is critical for its utility as a synthetic intermediate. This is achieved through careful regioselective functionalization strategies.

Regioselective Functionalization Approaches for C-6 and C-8 Positions

The functionalization of the C-6 and C-8 positions often relies on the reactivity of the starting pyridazine ring or subsequent transformations of the fused bicyclic system. The synthesis of 6-chloro-8-methoxyimidazo[1,2-b]pyridazine typically starts from a precursor that already contains the desired substitution pattern on the pyridazine ring or from a di-substituted intermediate that allows for selective modification. A common strategy involves starting with a di-halopyridazine and exploiting the differential reactivity of the halogen atoms. For example, a 6,8-dichloroimidazo[1,2-b]pyridazine (B3086678) intermediate can undergo regioselective nucleophilic aromatic substitution (SNAr). The C-8 position is generally more susceptible to nucleophilic attack than the C-6 position, allowing for the selective introduction of a methoxy group at C-8.

Methodologies for Methoxy Group Incorporation

The incorporation of a methoxy group is most commonly achieved via a nucleophilic substitution reaction using sodium methoxide (B1231860). flinders.edu.au In the case of a 6,8-dichloroimidazo[1,2-b]pyridazine intermediate, treatment with a controlled amount of sodium methoxide in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) at a specific temperature allows for the selective displacement of the chlorine atom at the C-8 position. This regioselectivity arises from the electronic properties of the heterocyclic system. Alternatively, the synthesis can commence from a 6-chloropyridazin-3-amine which is first converted to a 6-alkoxypyridazin-3-amine by heating with a sodium alkoxide in a sealed vessel, followed by condensation with an α-haloketone to form the imidazo[1,2-b]pyridazine core. flinders.edu.au

Table 1: Key Synthetic Transformations
Starting MaterialReagent(s)ProductReaction Type
3-Amino-6-chloropyridazineα-Halocarbonyl (e.g., Chloroacetaldehyde)6-Chloroimidazo[1,2-b]pyridazine (B1266833)Condensation/Cyclization
6,8-Dichloroimidazo[1,2-b]pyridazineSodium Methoxide (NaOMe)This compoundNucleophilic Aromatic Substitution (SNAr)
6-Chloropyridazin-3-amineSodium Methoxide (NaOMe)6-Methoxypyridazin-3-amineNucleophilic Aromatic Substitution (SNAr)

Advanced Coupling Reactions for Further Derivatization

The 6-chloro substituent on the imidazo[1,2-b]pyridazine ring is a versatile handle for introducing a wide range of molecular diversity through metal-catalyzed cross-coupling reactions. researchgate.net This allows for the synthesis of a vast library of analogues for various applications.

The chlorine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction is frequently used to introduce aryl or heteroaryl groups at the C-6 position. researchgate.net It involves the reaction of the 6-chloroimidazo[1,2-b]pyridazine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst (such as Pd(OAc)2 or Pd(PPh3)4) and a base (like K2CO3, Cs2CO3, or K3PO4). researchgate.netresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloroarenes. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the C-6 position. researchgate.net The reaction is catalyzed by a palladium complex, often with a specialized phosphine (B1218219) ligand (e.g., Xantphos), in the presence of a base. researchgate.net This approach has been shown to be highly efficient for the amination of 6-chloroimidazo[1,2-b]pyridazines. researchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the 6-chloro-substituted core with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI). researchgate.net

These coupling reactions significantly expand the chemical space accessible from the this compound scaffold, highlighting its importance as a building block in synthetic and medicinal chemistry. researchgate.net

Table 2: Advanced Coupling Reactions at C-6
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) or Pd(II) + BaseC-C
Buchwald-HartwigAmine (R-NH2)Pd(0) or Pd(II) + Ligand + BaseC-N
SonogashiraTerminal AlkynePd Complex + Cu(I) Salt + BaseC-C (sp)

Palladium-Catalyzed Cross-Coupling Reactions at C-8 and other Positions

The imidazo[1,2-b]pyridazine nucleus is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds at various positions. researchgate.netresearchgate.net While the chloro substituent at the C-6 position is a primary site for such reactions, functionalization at other positions, including C-3 and C-8, has also been explored to generate molecular diversity. researchgate.netresearchgate.net The reactivity in these transformations is often dictated by the specific halide or triflate leaving group present and the electronic nature of the heterocyclic core.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds by coupling an organohalide with a boronic acid or ester. wikipedia.orglibretexts.org For the imidazo[1,2-b]pyridazine system, the reaction has been effectively used to arylate the scaffold. For instance, studies on the Suzuki cross-coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) have demonstrated the critical influence of the base, solvent, and palladium catalyst system on reaction efficiency. researchgate.net Bulky, electron-rich phosphine ligands are often required for the coupling of less reactive chloroarenes. researchgate.net The reaction typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org This methodology has been applied to the imidazo[1,2-b]pyridazine framework, providing a route to vinylated derivatives. researchgate.net The reaction generally exhibits high trans selectivity. organic-chemistry.org The process involves the oxidative addition of palladium to the C-X bond, followed by insertion of the alkene and β-hydride elimination. nih.gov

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, reacting a terminal alkyne with an organohalide. This reaction has been successfully used to functionalize the 3-position of the imidazo[1,2-b]pyridazine ring. researchgate.net

Other Cross-Coupling Reactions: The versatility of the imidazo[1,2-b]pyridazine scaffold is further highlighted by the application of Stille, Negishi, and Kumada couplings. researchgate.netresearchgate.net Stille coupling, which uses organostannanes, has been reported for the C3-phenylation of a 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine, achieving a high yield of 95%. researchgate.net These reactions broaden the scope of accessible analogues by allowing for the use of different organometallic reagents.

A summary of representative palladium-catalyzed coupling partners for the imidazo[1,2-b]pyridazine scaffold is presented below.

Coupling ReactionReagent TypeGroup IntroducedExample PositionReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidAryl/HeteroarylC-6 researchgate.net
HeckAlkeneSubstituted AlkeneGeneral researchgate.net
SonogashiraTerminal AlkyneAlkynylC-3 researchgate.net
StilleOrganostannane (e.g., Tributyl phenylstannane)Aryl/AlkenylC-3 researchgate.net
NegishiOrganozincAlkyl/ArylGeneral researchgate.net
KumadaGrignard Reagent (Organomagnesium)Alkyl/ArylGeneral researchgate.net

C-H Activation and Selective Functionalization Methodologies

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, bypassing the need for pre-functionalized starting materials. For the imidazo[1,2-b]pyridazine system, significant progress has been made in developing methods for C-arylation, C-benzylation, and C-alkylation via C-H activation. researchgate.net While much of the research on related scaffolds like imidazo[1,2-a]pyridines has focused on the electron-rich five-membered ring, particularly the C-3 position, methodologies for other positions are evolving. rsc.orgnih.gov The regioselectivity of these reactions is a key challenge, often guided by the inherent electronic properties of the substrate and the specific catalyst system employed. stackexchange.com Visible light-induced photocatalysis has also become a valuable tool for C-H functionalization on related heterocycles, offering mild reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Substituent Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for introducing a wide range of substituents onto the imidazo[1,2-b]pyridazine scaffold, particularly at positions activated by electron-withdrawing groups or bearing a suitable leaving group like a halogen. nih.gov The chlorine atom at the C-6 position of this compound makes it an excellent substrate for SNAr reactions.

Research has shown that various nucleophiles, including amines and alcohols, can displace the C-6 chloride to afford functionalized products. researchgate.net For example, the synthesis of Haspin kinase inhibitors involved an efficient SNAr reaction at C-6 with propylamine, conducted under microwave irradiation to achieve an 86% yield. nih.gov The pyridazine ring is noted for its suitability for such nucleophilic displacement reactions, facilitating the attachment of diverse functional groups. nih.gov These reactions are crucial for building libraries of compounds for structure-activity relationship studies, as seen in the development of Tyk2 JH2 inhibitors where a 6-anilino group was replaced by various (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moieties to enhance metabolic stability. nih.gov

PositionNucleophileProduct TypeReaction ConditionsReference
C-6Amines (e.g., Propylamine)6-Amino-imidazo[1,2-b]pyridazinesMicrowave irradiation, NMP nih.gov
C-6Alcohols6-Alkoxy-imidazo[1,2-b]pyridazinesDirect SNAr researchgate.net
C-6Anilines6-Anilino-imidazo[1,2-b]pyridazinesStandard heating nih.gov

Synthetic Routes for Analogues Bearing Related Structural Motifs Relevant to Structure-Activity Relationship Studies

The synthesis of analogues of the core this compound scaffold is paramount for medicinal chemistry and structure-activity relationship (SAR) investigations. nih.gov By systematically modifying substituents at various positions, researchers can probe the interactions of these molecules with biological targets and optimize their properties.

Key synthetic strategies for generating analogues include:

Condensation Reactions: The fundamental imidazo[1,2-b]pyridazine ring is often constructed through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions. nih.gov The choice of substituted reactants allows for initial diversity at the C-2 position and on the pyridazine ring.

Post-condensation Functionalization: As detailed in the sections above, SNAr and palladium-catalyzed cross-coupling reactions on a common intermediate, such as a 6-chloro derivative, are extensively used. This approach was employed in the development of ligands for β-amyloid plaques, where various thio and alkoxy groups were introduced at the C-6 position to evaluate their effect on binding affinity. nih.gov Similarly, in the creation of mTOR inhibitors, a series of diaryl urea (B33335) derivatives were synthesized from a common imidazo[1,2-b]pyridazine amine precursor to establish SAR. nih.gov

Multi-component Reactions: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction provides a highly efficient route to substituted imidazo[1,2-a]pyridines and related systems, demonstrating a powerful strategy for rapidly building molecular complexity from simple precursors. beilstein-journals.org

These synthetic efforts have led to the identification of potent and selective kinase inhibitors and other biologically active molecules, underscoring the importance of the imidazo[1,2-b]pyridazine scaffold in drug discovery. nih.govnih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The optimization of reaction conditions is critical for improving the efficiency, sustainability, and scalability of synthetic routes to imidazo[1,2-b]pyridazines and their analogues. Key areas of optimization include the choice of catalyst, base, solvent, and energy input (thermal vs. microwave).

For instance, in the Suzuki cross-coupling of a 6-chloroimidazo[1,2-b]pyridazine, a systematic study of the influence of different bases (e.g., K₃PO₄, Cs₂CO₃) and reaction times was conducted to maximize the yield of the desired biaryl product. researchgate.net The use of microwave irradiation has also proven highly effective, significantly reducing reaction times and often improving yields for both cross-coupling and condensation reactions on related heterocyclic systems. nih.govbio-conferences.org In one case, microwave heating streamlined the synthesis of a 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. bio-conferences.org

Furthermore, a focus on "green" chemistry has led to the development of novel, rapid, and efficient routes that proceed under ambient, aqueous, and metal-free conditions for related scaffolds, offering quantitative yields on a gram scale and significantly improving metrics like space-time-yield. rsc.org The screening of reaction parameters, such as catalyst loading and solvent choice, is a routine but essential step in developing robust synthetic protocols, as demonstrated in the development of DNA-compatible Suzuki reactions and tandem multi-component reaction sequences. beilstein-journals.orgfrontiersin.org

Molecular Interactions and Mechanistic Elucidation of 6 Chloro 8 Methoxyimidazo 1,2 B Pyridazine Derivatives

Investigations into Protein Kinase Modulation

Derivatives of the imidazo[1,2-b]pyridazine (B131497) core have been extensively studied as kinase inhibitors. The substitutions at positions 2, 3, 6, 7, and 8 are critical in determining the potency and selectivity for specific kinases.

Mechanistic Characterization of Dual-Specificity Tyrosine-Regulated Kinases (DYRKs) and CDC-like Kinases (CLKs) Inhibition

A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit a panel of eukaryotic kinases. researchgate.net Within this series, several compounds demonstrated selective inhibitory activity against DYRKs and CLKs, with half-maximal inhibitory concentrations (IC₅₀) below 100 nM. researchgate.net

One particular derivative, compound 20a, emerged as a highly selective and potent inhibitor. researchgate.net Its inhibitory activity was most pronounced against CLK1, CLK4, and DYRK1A, showcasing the potential of the imidazo[1,2-b]pyridazine scaffold for developing specific inhibitors for this kinase family. researchgate.net

Table 1: Inhibitory Activity of Compound 20a against DYRK and CLK Kinases

Kinase Target IC₅₀ (nM)
DYRK1A 50
CLK1 82
CLK4 44

Data sourced from Bendjeddou et al., 2017. researchgate.net

Elucidation of Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibitory Mechanisms

Recent research has identified Transforming Growth Factor-β Activated Kinase 1 (TAK1) as a key therapeutic target, particularly in multiple myeloma where it is often upregulated. nih.gov Studies have led to the discovery of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines that inhibit TAK1 at nanomolar concentrations. nih.gov

The lead compound from this research, compound 26, demonstrated potent enzymatic inhibition of TAK1 with an IC₅₀ of 55 nM. nih.gov This was significantly more potent than the known TAK1 inhibitor, takinib, which had an IC₅₀ of 187 nM under the same conditions. nih.gov The mechanism involves the imidazo[1,2-b]pyridazine moiety binding to the hinge region of the kinase, with substitutions at key positions, such as C6, enhancing the inhibitory activity.

Table 2: Comparative Inhibitory Activity against TAK1

Compound TAK1 IC₅₀ (nM)
Compound 26 55
Takinib 187

Data sourced from Akwata et al., 2023. nih.gov

Analysis of Interactions with Phosphatidylinositol 4-Kinase IIIβ (PI4KB) and Src/Abl Kinases

Abl Kinase: The imidazo[1,2-b]pyridazine scaffold has been successfully utilized in the design of potent pan-inhibitors of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, a key driver in chronic myeloid leukemia (CML). nih.gov A structure-guided design approach led to the discovery of AP24534, a compound featuring an imidazo[1,2-b]pyridazin-3-ylethynyl moiety. nih.gov This compound potently inhibits both the native BCR-ABL kinase and the clinically challenging T315I gatekeeper mutant, which confers resistance to many existing therapies. nih.gov The key to its mechanism is a carbon-carbon triple bond linker that accommodates the bulkier isoleucine residue in the mutant kinase's binding site. nih.gov AP24534 inhibits the kinase activity of both forms with low nanomolar IC₅₀ values. nih.gov

Src and PI4KB Kinases: Based on the available search results, specific studies detailing the interaction of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine derivatives with Src kinase or Phosphatidylinositol 4-Kinase IIIβ (PI4KB) were not identified.

Study of Inhibitory Effects on Parasitic Kinases (e.g., Plasmodium falciparum CLK1, Leishmania amazonensis)

The divergence between parasitic and human kinomes has made parasitic kinases attractive targets for drug discovery. researchgate.net

Plasmodium falciparum : The 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown potent inhibition against Plasmodium falciparum CLK1 (PfCLK1). researchgate.net Compound 20a was particularly effective, with an IC₅₀ of 32 nM against PfCLK1, highlighting its potential as an antimalarial agent. researchgate.net Further studies on imidazopyridazine inhibitors revealed that they can also target other plasmodial kinases, such as cGMP-dependent protein kinase (PKG) and Heat Shock Protein 90 (HSP90), killing the parasite at different life cycle stages.

Leishmania amazonensis : Several compounds from the same 3,6-disubstituted imidazo[1,2-b]pyridazine series showed anti-leishmanial activity against Leishmania amazonensis at a concentration of 10 μM. researchgate.net In a separate study, a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was synthesized and evaluated against Leishmania infantum. However, poor solubility in the culture media hindered the determination of its activity against axenic amastigotes (EC₅₀ > 1.6 µM).

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Parasitic Kinases

Compound/Derivative Parasite Target Activity Metric Value (nM)
Compound 20a Plasmodium falciparum CLK1 IC₅₀ 32

Data sourced from Bendjeddou et al., 2017. researchgate.net

Ligand-Receptor Binding Profile Assessments

Competitive Binding Studies with Central and Peripheral Benzodiazepine (B76468) Receptors

A wide range of substituted imidazo[1,2-b]pyridazines have been synthesized and evaluated for their binding affinity to benzodiazepine (Bz) receptors. Initial screening using [³H]diazepam identified several potent ligands for central Bz receptors on rat brain membranes. Further investigation suggested these compounds act as full receptor agonists.

Notably, a distinct subset of 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines, which lacked significant binding to central benzodiazepine receptors, were found to potently inhibit ligand binding to peripheral-type benzodiazepine receptors (PBRs), now known as the translocator protein (TSPO). These derivatives were potent displacers of [³H]diazepam, [³H]Ro5-4864, and [³H]PK11195 from rat kidney mitochondrial membranes. The binding characteristics of these imidazopyridazine compounds at PBRs were found to be more similar to isoquinoline (B145761) carboxamides (like PK11195) than to benzodiazepines themselves.

Modulation of Ion Channels (e.g., human Cav3.1 channels) and Associated Electrophysiological Observations

Scientific literature available through comprehensive searches does not currently provide specific data on the modulation of ion channels, such as the human Cav3.1 T-type calcium channels, by this compound or its close derivatives. Consequently, detailed electrophysiological observations related to this specific interaction cannot be described at this time.

Molecular Mechanisms Governing Antimicrobial Effects

Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govacs.org The primary molecular target for this class of compounds has been identified as the ubiquinol (B23937) cytochrome c reductase (QcrB), a critical subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain. nih.gov This complex is a key component in the bacterial respiratory system, essential for generating ATP through oxidative phosphorylation. researchgate.net

Inhibition of QcrB disrupts the electron flow, halting cellular respiration and leading to a bacteriostatic effect. acs.org Studies on imidazo[1,2-a]pyridine inhibitors revealed that spontaneous resistant mutants of M. bovis BCG consistently featured a single nucleotide polymorphism in the qcrB gene. nih.govacs.org Further validation through gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds, confirmed QcrB as the definitive target. nih.govacs.org This mechanism highlights a promising avenue for developing new anti-tubercular agents that target mycobacterial energy metabolism. nih.govrsc.org

Cellular Pathway Perturbations and Biological Responses

The imidazo[1,2-b]pyridazine scaffold is integral to compounds that can trigger programmed cell death. Certain substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazines have been shown to induce cell death by activating caspase 3-mediated apoptosis. mdpi.com Further investigation into these effects on human neuroblastoma cells revealed that treatment with these derivatives leads to an increase in the population of cells in early apoptosis. researchgate.net

The mitochondrion is central to this pro-apoptotic activity. Some imidazo[1,2-b]pyridazine derivatives function as Pim kinase inhibitors; these kinases phosphorylate and inactivate the pro-apoptotic protein Bad. researchgate.net By inhibiting Pim kinases, these compounds can prevent the sequestration of Bad, allowing it to promote apoptosis. researchgate.net Furthermore, other studies have identified imidazo[1,2-b]pyridazine ligands that bind to peripheral-type benzodiazepine receptors located on the mitochondrial membrane, suggesting a direct interaction with this key apoptotic organelle. nih.gov In the related imidazopyridine series, derivatives have been shown to induce apoptosis in cancer cells specifically through the mitochondrial pathway, further underscoring the importance of this mechanism for this class of compounds. scienceopen.com

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiproliferative activity across various investigational systems, primarily through the inhibition of key protein kinases involved in cell cycle progression and growth signaling.

One major target is the Monopolar spindle 1 (Mps1) kinase, which is often highly expressed in cancer cells. A specific imidazo[1,2-b]pyridazine derivative, compound 27f , was identified as an extremely potent and selective Mps1 inhibitor, exhibiting remarkable antiproliferative activity in the low nanomolar range against a variety of cancer cell lines. nih.govacs.org

Another critical pathway targeted by this scaffold is the mTOR signaling pathway. Diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine showed significant anti-proliferative effects, particularly against non-small cell lung cancer cell lines. nih.gov The most potent of these compounds, A17 and A18 , inhibited mTOR with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. nih.gov Mechanistically, these compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like S6. nih.gov Similarly, other derivatives have been developed as potent inhibitors of TAK1 kinase, showing growth inhibition of multiple myeloma cell lines with GI₅₀ values as low as 30 nM. rsc.org

Studies on substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazines also reported a dose-dependent decrease in cell proliferation, cell cycle arrest in the G0/G1 phase, and a reduction in cellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK) and enhanced mitochondrial oxidative stress. mdpi.com

Table 1: Antiproliferative and Kinase Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Kinase Cell Line Activity Metric Value Reference
Imidazo[1,2-b]pyridazine Mps1 (cellular) - IC₅₀ 0.70 nM nih.govacs.org
Imidazo[1,2-b]pyridazine - A549 (Lung) IC₅₀ 6.0 nM nih.govacs.org
Diaryl Urea Imidazo[1,2-b]pyridazine (A17) mTOR - IC₅₀ 0.067 µM nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A18) mTOR - IC₅₀ 0.062 µM nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A17) - A549 (Lung) IC₅₀ 0.04 µM nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A18) - A549 (Lung) IC₅₀ 0.02 µM nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A17) - H460 (Lung) IC₅₀ 0.05 µM nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A18) - H460 (Lung) IC₅₀ 0.03 µM nih.gov
Imidazo[1,2-b]pyridazine (Comp. 26) TAK1 - IC₅₀ 55 nM rsc.org
Imidazo[1,2-b]pyridazine (Comp. 26) - MPC-11 (Myeloma) GI₅₀ < 30 nM rsc.org
Imidazo[1,2-b]pyridazine (Comp. 26) - H929 (Myeloma) GI₅₀ < 30 nM rsc.org

Investigation of Anti-inflammatory Modulations at the Molecular Level

The imidazo[1,2-b]pyridazine scaffold has been recognized for its anti-inflammatory properties. nih.gov Specific derivatives have been shown to modulate key inflammatory pathways at the molecular level. In studies using primary rat microglial cells stimulated with lipopolysaccharide (LPS), certain substituted imidazo[1,2-b]pyridazine compounds significantly inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.netmdpi.com

One of these compounds also strongly reduced the LPS-mediated expression of inducible nitric oxide synthase (iNOS) and subsequently lowered the release of nitric oxide (NO), a potent inflammatory mediator. mdpi.com The anti-inflammatory effects of the related imidazo[1,2-a]pyridine scaffold have been linked to the suppression of the NF-κB and STAT3 signaling pathways, which are master regulators of inflammatory gene expression. nih.gov These findings suggest that imidazo[1,2-b]pyridazine derivatives likely exert their anti-inflammatory effects by inhibiting the production of crucial inflammatory enzymes and mediators. researchgate.netmdpi.com

Structure Activity Relationship Sar and Structural Insights of the 6 Chloro 8 Methoxyimidazo 1,2 B Pyridazine Series

Positional Scanning and Substituent Effects on Biological Activity and Binding Affinity

The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine (B131497) core is a critical modulator of both the molecule's physicochemical properties and its synthetic accessibility for creating diverse analogues. The C-6 position is amenable to functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows the chloro group to serve as a versatile synthetic handle for introducing a wide array of aryl or heteroaryl substituents, thereby enabling extensive exploration of the SAR at this position.

While direct studies on the 6-chloro-8-methoxy derivative are limited, the influence of a C-8 methoxy (B1213986) group has been well-documented in analogous heterocyclic systems, such as fluoroquinolone antibacterials. nih.govnih.gov In these systems, the C-8 methoxy substituent has been shown to significantly enhance bactericidal activity against various bacteria, including Staphylococcus aureus. nih.gov

Comparative studies reveal that a C-8 methoxy group is more effective at increasing lethality against wild-type and resistant bacterial strains than C-8 hydrogen, bromine, or ethoxy substituents. nih.gov The methoxy group contributes to both improved bacteriostatic and bactericidal action. nih.gov Furthermore, the C-8 methoxy moiety appears to lower the propensity for the development of microbial resistance. nih.gov When compared directly with a C-8 chloro analogue, the C-8 methoxy quinolone (moxifloxacin) showed significantly lower spontaneous mutation frequencies and a slower development of multistep resistance in S. aureus. nih.gov These findings suggest that the C-8 methoxy group in the 6-chloro-8-methoxyimidazo[1,2-b]pyridazine scaffold likely plays a crucial role in enhancing potency and providing a potential advantage against the development of resistance.

Table 1: Effect of C-8 Substituents on Fluoroquinolone Bacteriostatic Activity against S. aureus

Compound C-8 Substituent Wild Type (ID50 µg/ml) parC Mutant (ID50 µg/ml)
Ciprofloxacin -H 0.5 3.5
PD135042 -OCH3 0.16 0.36

Data derived from studies on fluoroquinolones, illustrating the positive impact of a C-8 methoxy group. nih.gov

The C-2 and C-3 positions of the imidazo[1,2-b]pyridazine ring system are pivotal sites for modification to fine-tune target engagement and selectivity. The nature of the substituent at C-2 can significantly influence the reactivity of other positions, including the C-6 position in Suzuki cross-coupling reactions. researchgate.net

Research into related imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines demonstrates that the C-3 position is particularly amenable to functionalization. researchgate.netrsc.orgmdpi.com Multicomponent reactions have been developed to efficiently introduce diverse chemical matter at the C-3 position, which is crucial for rapidly building libraries for drug discovery. rsc.org For example, a three-component reaction involving an imidazo[1,2-a]pyridine (B132010), glyoxylic acid, and a boronic acid allows for catalyst-free C-3 functionalization. rsc.org

In a specific example targeting kinetoplastids, a 3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative was synthesized. mdpi.com This modification at the C-2 and C-3 positions was part of a scaffold-hopping strategy from a previously identified hit compound. mdpi.com While the resulting compound showed good activity against Trypanosoma brucei brucei, its poor solubility highlighted the importance of the physicochemical properties imparted by these substituents. mdpi.com The introduction of various groups, such as formyl, ester, and aminoalkyl moieties, at the C-3 position has also been explored in the broader imidazopyridine class, indicating a wide tolerance for substitution at this site. nih.gov

Conformational Analysis and Stereochemical Implications for Receptor Binding

The conformational properties of the this compound series are dictated by the largely planar fused heterocyclic core and the rotational freedom of its substituents. X-ray crystal structure analysis of a closely related compound, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648), confirms that the substituents lie close to the plane of the heterocycle. researchgate.net This inherent planarity provides a rigid scaffold, which can be advantageous for presenting substituents to a target protein in a well-defined orientation.

The key flexible element is the C-8 methoxy group. The torsion angle of the C-O bond can influence the group's orientation relative to the core, which can be critical for fitting into a specific binding pocket and forming hydrogen bonds or van der Waals interactions. Similarly, substituents introduced at the C-2 and C-3 positions will have their own stereochemical and conformational properties that impact receptor binding. The size, shape, and flexibility of these groups are key determinants of whether the ligand can adopt the low-energy conformation required for optimal engagement with its biological target.

Pharmacophore Development and Ligand-Based Design Principles for this compound Analogues

Based on the available SAR data, a pharmacophore model for the this compound series can be proposed. Key features would include:

Aromatic/Heterocyclic Core: The planar imidazo[1,2-b]pyridazine scaffold serves as the central structural anchor.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine (B1198779) ring are capable of forming crucial hydrogen bonds with a target protein. nih.gov

Halogen Bond Donor/Hydrophobic Feature: The chloro group at C-6 offers a specific volume and electronic character, potentially participating in halogen bonding or hydrophobic interactions. It also serves as a key vector for synthetic elaboration.

Hydrogen Bond Acceptor/Steric Feature: The methoxy group at C-8 acts as a hydrogen bond acceptor and occupies a defined space, which has been shown to be beneficial for biological activity in related systems. nih.gov

Substitution Vectors: The C-2 and C-3 positions represent key points for introducing diversity to modulate potency, selectivity, and pharmacokinetic properties.

Ligand-based design principles would focus on maintaining the core scaffold while systematically exploring the chemical space at the C-2, C-3, and C-6 positions to optimize interactions with a specific target.

X-ray Crystallographic Studies of this compound-Target Complexes to Elucidate Binding Modes

While X-ray crystallographic data for this compound co-crystallized with a biological target are not widely reported in the reviewed literature, structural information on a related analogue provides foundational insights. The crystal structure of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has been determined, confirming the planarity of the fused ring system. researchgate.net

Elucidating the precise binding mode through co-crystallization studies would be a critical step in rationally designing next-generation analogues. Such studies would confirm the orientation of the molecule within the binding site, identify key hydrogen bonds and hydrophobic interactions involving the C-6 chloro and C-8 methoxy groups, and reveal the specific pockets that can be exploited by modifying the C-2 and C-3 positions. Without this data, current understanding relies on SAR, pharmacophore modeling, and structural information from similar compounds.

Computational and Theoretical Investigations of 6 Chloro 8 Methoxyimidazo 1,2 B Pyridazine

Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For the imidazo[1,2-b]pyridazine (B131497) class, molecular docking has been employed to elucidate mechanisms of action. For instance, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have used docking to understand their anti-cancer properties by modeling their interaction with specific protein targets like MARK4. While specific molecular docking studies focused solely on 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine are not extensively detailed in available literature, this approach is fundamental to characterizing its potential as a therapeutic agent. Such simulations would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant protein, such as a kinase or receptor, for which the imidazo[1,2-b]pyridazine scaffold has shown affinity. The results would provide insights into key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and a scoring function would estimate the binding affinity, helping to prioritize it for further experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. By simulating the motions of atoms and molecules, MD can be used to assess the stability of a protein-ligand complex, analyze the conformational changes of the ligand within the binding site, and calculate binding free energies.

In the context of heterocyclic compounds, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. For example, MD simulations were applied to study the interaction of a halogen-substituted carboxamide with its receptor, confirming the stability of the docked pose. chemicalbook.com Similarly, for derivatives like 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509), MD and Monte Carlo simulations have been used to understand their interaction with surfaces in corrosion studies, demonstrating the versatility of this technique. chemwhat.com

For this compound, an MD simulation would typically follow a molecular docking study. The predicted protein-ligand complex would be placed in a simulated physiological environment (water, ions), and its dynamic behavior would be tracked over nanoseconds. The analysis of the simulation trajectory would reveal the stability of the binding, the flexibility of the ligand and protein, and the persistent interactions, providing a more accurate and dynamic picture of the binding event than static docking alone.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict a wide range of characteristics, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular reactivity descriptors.

Studies on the related compound 6-chloro-2-phenylimidazo[1,2-b]pyridazine have utilized DFT to understand its electronic structure and reactivity. chemwhat.com Such calculations determine parameters like the HOMO-LUMO energy gap, which is related to the molecule's chemical reactivity and kinetic stability. The analysis of the molecular electrostatic potential (MEP) can identify regions of the molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack.

For this compound, DFT calculations would provide crucial insights into its intrinsic properties. The results would include:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Frontier Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) energy indicates the ability to donate electrons, while the lowest unoccupied molecular orbital (LUMO) energy relates to the ability to accept electrons. The energy gap is a key indicator of molecular stability.

Electron Density and Charge Distribution: Mapping the electron density reveals the partial charges on each atom, highlighting polar regions of the molecule. chemwhat.com

Spectroscopic Properties: Theoretical prediction of NMR, IR, and UV-Vis spectra can aid in the structural characterization of the synthesized compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

The imidazo[1,2-b]pyridazine scaffold has been the subject of structure-activity relationship (SAR) studies, for example, in the development of agents targeting benzodiazepine (B76468) receptors. These studies lay the groundwork for building a QSAR model. A QSAR study for a series of imidazo[1,2-b]pyridazine derivatives, including this compound, would involve:

Data Collection: Assembling a dataset of related compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors (physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that correlates the descriptors with biological activity.

Validation: Rigorously testing the model's predictive power.

A validated QSAR model could then be used to predict the biological activity of this compound and guide the design of new analogues with potentially improved potency.

In Silico Calculation of Physicochemical Descriptors for Structural Characterization

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties can be reliably predicted using computational tools, providing an early assessment of a compound's drug-likeness. Key descriptors include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.

While a complete, experimentally verified set of physicochemical descriptors for this compound (CAS: 923595-82-8) is not compiled in a single public database, its basic properties are known. Furthermore, computational tools can readily calculate these values. For illustrative purposes, the computed properties for the closely related parent structure, 6-chloroimidazo[1,2-b]pyridazine (B1266833), are presented below. The addition of a methoxy (B1213986) group to this parent structure would alter these values, for instance, by increasing the molecular weight and potentially affecting the TPSA and LogP.

Interactive Data Table: Physicochemical Properties

This table displays the fundamental identifiers for this compound and the computed physicochemical descriptors for the related analogue, 6-chloroimidazo[1,2-b]pyridazine.

PropertyValue (this compound)Value (Analogue: 6-chloroimidazo[1,2-b]pyridazine)Reference
Molecular Formula C₇H₆ClN₃OC₆H₄ClN₃
Molecular Weight 183.60 g/mol 153.57 g/mol
Topological Polar Surface Area (TPSA) Not available38.09 Ų
Lipophilicity (XLogP3-AA) Not available1.3
Hydrogen Bond Donor Count Not available0
Hydrogen Bond Acceptor Count Not available2
Rotatable Bond Count Not available0

Advanced Characterization and Spectroscopic Analysis of 6 Chloro 8 Methoxyimidazo 1,2 B Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). While specific spectral data for 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine is not extensively published, analysis of closely related derivatives, such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, reveals the characteristic spectroscopic signatures of the core imidazo[1,2-b]pyridazine (B131497) ring system. mdpi.com

In the ¹H NMR spectrum of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, recorded in CDCl₃, the protons of the heterocyclic core appear at distinct chemical shifts. mdpi.com The proton on the imidazole (B134444) ring (H-3) typically appears as a singlet, while the two protons on the pyridazine (B1198779) ring (H-7 and H-8) present as doublets due to coupling with each other. mdpi.com The substituent at the 2-position, in this case a chloromethyl group, also gives a characteristic singlet. mdpi.com

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical shift of each unique carbon atom in the molecule. The carbon atoms of the fused ring system resonate in the aromatic region, with their precise shifts influenced by the electronic effects of the chloro-substituent and the fused imidazole ring. One- and two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals. nih.govnih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for a 6-Chloroimidazo[1,2-b]pyridazine (B1266833) Derivative mdpi.com

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 7.96 s (singlet) -
H-7 7.87 d (doublet) 9.5
H-8 7.09 d (doublet) 9.5
-CH₂Cl 4.76 s (singlet) -

Data for 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine in CDCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆ClN₃O), the calculated molecular weight is 183.595 g/mol . chemwhat.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. msu.edu

The fragmentation pattern provides valuable structural information. While a specific, published spectrum for this exact compound is not available, fragmentation of related heterocyclic systems suggests likely pathways. jcsp.org.pkraco.cat The fragmentation process typically involves the successive loss of small, neutral molecules or radicals. For this compound, expected fragmentation could include:

Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to form an [M-15]⁺ ion.

Subsequent loss of carbon monoxide (CO) from the resulting ion.

Cleavage of the heterocyclic rings, potentially leading to the loss of HCN or N₂.

Loss of a chlorine radical (•Cl), although cleavage of the C-Cl bond on an aromatic ring is generally less favorable in the initial fragmentation steps. jcsp.org.pk

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula m/z (for ³⁵Cl) Description
[M]⁺ [C₇H₆ClN₃O]⁺ 183 Molecular Ion
[M+2]⁺ [C₇H₆³⁷ClN₃O]⁺ 185 Isotope Peak
[M-CH₃]⁺ [C₆H₃ClN₃O]⁺ 168 Loss of a methyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands. Data from the related compound 3-chloro-6-methoxypyridazine can be used to infer the positions of these key bands. nist.gov

Key expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methoxy group, appearing just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region. core.ac.uk

C-O-C Asymmetric & Symmetric Stretching: The ether linkage of the methoxy group will produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl Stretch: The carbon-chlorine bond vibration is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3100 - 3000
Aliphatic C-H (in -OCH₃) Stretching ~2950 - 2850
C=N / C=C (Aromatic Rings) Stretching ~1600 - 1450
C-O-C (Ether) Asymmetric Stretching ~1275 - 1200
C-O-C (Ether) Symmetric Stretching ~1075 - 1020

X-ray Diffraction Analysis for Solid-State Structural Determination and Intermolecular Interactions

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not publicly available, data from complex derivatives illustrates the power of this technique.

For instance, the crystal structures of half-sandwich Ru(II) complexes incorporating a 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand have been determined. mdpi.com These studies show that such complexes crystallize in systems like the monoclinic P2₁/c space group. The analysis provides exact measurements of the pyridazine ring's geometry, the planarity of the fused ring system, and the orientation of its substituents. mdpi.com This level of detail is crucial for understanding how molecules pack in a crystal lattice and engage in non-covalent interactions, such as π–π stacking, which can influence the material's physical properties.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Derivative Complex mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.98
b (Å) 14.25
c (Å) 12.01
β (°) 109.3
Volume (ų) 2256

Data for [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄.

This crystallographic data confirms the connectivity established by NMR and MS and provides an unparalleled level of structural detail essential for rational drug design and materials engineering. mdpi.com

Future Research Directions and Unexplored Avenues for 6 Chloro 8 Methoxyimidazo 1,2 B Pyridazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the imidazo[1,2-b]pyridazine (B131497) core has traditionally been achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone. nih.govmdpi.com While effective, these methods often require harsh conditions. Future research should pivot towards the development of more efficient, cost-effective, and environmentally benign synthetic strategies for 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine and its derivatives.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful tool for the rapid and efficient assembly of imidazo-fused heterocycles in a single pot. researchgate.netmdpi.com Adapting this methodology could streamline the synthesis process, allowing for the creation of diverse compound libraries under sustainable conditions, potentially using green solvents like eucalyptol. researchgate.net

Metal-Catalyzed Cross-Coupling: Recent advances in organometallic chemistry provide numerous methods for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net Future work could focus on applying reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to the 6-chloro position of the parent compound, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR). researchgate.netresearchgate.net

C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the heterocyclic core. researchgate.net Investigating regioselective C-H arylation, alkylation, or benzylation of this compound would be a novel strategy to bypass the need for pre-functionalized starting materials, thus shortening synthetic routes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-b]pyridazines

Methodology Traditional Approach (e.g., Condensation) Future Sustainable Approach (e.g., MCR)
Principle Stepwise reaction of 3-aminopyridazine (B1208633) and α-haloketone nih.govmdpi.com One-pot reaction of multiple starting materials (e.g., aminopyridine, aldehyde, isocyanide) mdpi.com
Steps Multiple, often requiring isolation of intermediates Typically a single synthetic operation
Efficiency Can have moderate to good yields but may be lengthy mdpi.com High efficiency and convergence mdpi.com
Sustainability Often uses conventional solvents and may generate significant waste Amenable to green catalysts and solvents, high atom economy researchgate.netmdpi.com
Diversity Limited by availability of starting materials High potential for generating diverse libraries of compounds quickly researchgate.net

Identification of New Biological Targets and Pathways Modulated by this Compound Class

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown activity against a range of biological targets, hinting at the therapeutic potential of this compound. Known activities for the broader class include inhibition of PIM kinases, semanticscholar.org Transforming growth factor-β-activated kinase 1 (TAK1), researchgate.net and binding to β-amyloid plaques implicated in Alzheimer's disease. nih.govnih.gov Furthermore, related imidazo[1,2-a]pyridine (B132010) derivatives have been shown to modulate inflammatory pathways such as STAT3/NF-κB. nih.gov

Future research should aim to systematically screen this compound and its novel analogues to uncover new biological activities.

Kinase Profiling: A comprehensive screening against a broad panel of human kinases could identify novel and selective targets. Given the scaffold's success as a kinase inhibitor, nih.gov this compound may inhibit kinases involved in oncology, immunology, or metabolic disorders.

Neurodegenerative Disease Targets: Building on the finding that some analogues bind to Aβ aggregates, nih.gov investigations could be expanded to other proteinopathies, such as those involving tau or α-synuclein.

Antiparasitic and Antimicrobial Activity: Certain 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives have demonstrated activity against kinetoplastids like Leishmania and Trypanosoma. mdpi.comresearchgate.net Screening for broad-spectrum antiparasitic, antibacterial, or antiviral activity could open new therapeutic avenues.

Table 2: Potential Biological Targets for Future Investigation

Target Class Known Targets for Scaffold Unexplored Potential Targets Rationale
Protein Kinases PIM-1, PIM-2, semanticscholar.org TAK1 researchgate.net Janus Kinase (JAK) family, Receptor Tyrosine Kinases (e.g., VEGFR2) Imidazo[1,2-b]pyridazines are established kinase inhibitors; exploring other kinase families is a logical progression. researchgate.net
Neurodegeneration β-Amyloid Plaques nih.govnih.gov Tau protein, α-synuclein, Huntingtin protein The scaffold has shown affinity for protein aggregates; this could be extended to other key proteins in neurodegenerative diseases.
Inflammatory Pathways STAT3/NF-κB (related scaffolds) nih.gov COX-2, iNOS, various interleukins Anti-inflammatory effects have been noted; direct enzyme or cytokine inhibition is a plausible mechanism to investigate. nih.gov
Infectious Diseases Kinetoplastid parasites mdpi.comresearchgate.net Drug-resistant bacteria (e.g., MRSA), viruses (e.g., Flaviviruses) The heterocyclic nature of the compound makes it a candidate for antimicrobial and antiviral screening. nih.gov

Application of this compound as a Research Tool in Mechanistic Biology and Chemical Probe Development

A compound with high affinity and selectivity for a specific biological target can be developed into a chemical probe to study that target's function. Future work could focus on evolving this compound from a potential drug candidate into a sophisticated research tool.

This involves designing and synthesizing derivatives that are optimized for mechanistic studies. For example, by identifying a specific kinase that this compound inhibits, researchers could:

Develop Affinity-Based Probes: Incorporate a reactive group or a photoaffinity label into the molecule to enable covalent modification and subsequent identification of the target protein from cell lysates.

Create Fluorescent Probes: Attach a fluorophore to the scaffold to visualize the subcellular localization of the target protein in living cells using advanced microscopy techniques.

Synthesize Biotinylated Probes: Add a biotin (B1667282) tag to facilitate the pulldown and isolation of the target protein and its binding partners, helping to elucidate entire signaling complexes.

The development of such probes would be invaluable for validating new drug targets and dissecting complex biological pathways.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Novel Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For a scaffold like this compound, these computational tools offer a path to rapidly accelerate the design-make-test-analyze cycle.

Future research should leverage AI/ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once an initial dataset of synthesized analogues and their biological activities is generated, ML algorithms can build predictive QSAR models. These models can forecast the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can be trained on the structural rules of the imidazo[1,2-b]pyridazine scaffold and its known binders to design entirely new molecules with optimized properties, such as enhanced potency, selectivity, or improved metabolic stability.

Property Prediction: AI tools can predict crucial ADMET (absorption, distribution, metabolism, excretion, toxicity) properties early in the discovery process. This in silico screening can flag potential liabilities, such as the poor solubility observed in some related compounds, mdpi.comresearchgate.net allowing chemists to focus on analogues with a higher probability of success.

Exploration of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how a molecule interacts with its target at a molecular level is crucial for rational drug design. While classical techniques like NMR and X-ray crystallography have been used for the broader class, flinders.edu.au a more profound mechanistic insight into this compound requires the application of a wider array of advanced biophysical methods. routledge.comelsevier.com

Future studies should employ a multi-pronged biophysical approach:

Binding Kinetics and Affinity: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide real-time data on the association and dissociation rates of the compound with its target, offering a more dynamic view than simple endpoint assays.

Thermodynamics of Binding: Isothermal Titration Calorimetry (ITC) can directly measure the enthalpy and entropy of binding, revealing the thermodynamic forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the interaction.

Structural Biology: For targets that are difficult to crystallize, Cryo-Electron Microscopy (Cryo-EM) can be used to determine the structure of the compound in complex with its target protein. For smaller proteins or protein fragments, advanced NMR techniques like Saturation Transfer Difference (STD) NMR can map the specific atoms of the compound that are in close contact with the target.

Table 3: Application of Advanced Biophysical Techniques

Technique Information Gained Relevance to Future Research
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off), affinity (K_D) Quantifies how tightly and for how long the compound binds to its target, crucial for optimizing target engagement.
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (ΔH, ΔS), stoichiometry (n) Elucidates the driving forces of the interaction, guiding rational modifications to improve binding enthalpy or entropy.
Saturation Transfer Difference (STD) NMR Ligand binding epitope mapping Identifies the specific parts of the compound that are in direct contact with the target protein, guiding SAR studies.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large protein-ligand complexes Provides a detailed structural blueprint for structure-based drug design, especially for large or membrane-bound targets.

By systematically pursuing these unexplored avenues, the scientific community can fully delineate the therapeutic potential and mechanistic intricacies of this compound, potentially translating this promising scaffold into novel chemical tools and clinical candidates.

Q & A

Q. What are the common synthetic routes for 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted imidazoles and pyridazine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) is used to introduce substituents like methoxy or chloro groups. Evidence from imidazo[1,2-b]pyridazine analogs shows that reaction temperature, catalyst loading (e.g., Pd(OAc)₂ with PPh₃), and solvent choice (toluene or acetonitrile) critically impact yields, which can drop below 40% under suboptimal conditions . Pre-functionalization of intermediates (e.g., halogenation) may also precede cyclization steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns, particularly distinguishing between regioisomers. X-ray crystallography provides definitive structural validation, as demonstrated in studies of imidazo[1,2-a]pyrimidine derivatives, where hydrogen bonding and π-stacking interactions were resolved . Mass spectrometry (HRMS) and IR spectroscopy further verify molecular weight and functional groups .

Q. What is the pharmacological relevance of the imidazo[1,2-b]pyridazine scaffold?

Imidazo-fused heterocycles exhibit diverse bioactivities, including kinase inhibition and anxiolytic effects. While this compound itself is less studied, analogs show promise in targeting ATP-binding pockets of kinases due to their planar aromatic structure and halogen substituents, which enhance binding affinity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for cross-coupling or oxidation steps . Machine learning models trained on reaction databases can also prioritize high-yield routes .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies between experimental and computational NMR shifts may arise from solvent effects or dynamic proton exchange. Combining 2D NMR (e.g., NOESY or HSQC) with DFT-calculated chemical shifts (using solvent models) can resolve ambiguities. For instance, Hirshfeld surface analysis in imidazo[1,2-a]pyrimidines reconciled crystallographic data with computational electrostatic potential maps .

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyridazine core be addressed?

Electrophilic substitution at the 6- and 8-positions is influenced by directing groups and steric effects. For chloro-methoxy derivatives, meta-directing effects of methoxy groups can be counteracted using bulky ligands in palladium catalysis to favor coupling at the 6-position . Microwave-assisted synthesis may enhance selectivity by accelerating kinetically favored pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Forced degradation studies (e.g., hydrolysis under acidic/basic conditions) coupled with HPLC-MS monitor decomposition products. For example, midazolam analogs (structurally related benzodiazepines) undergo ring-opening at low pH, suggesting similar vulnerabilities in imidazo-pyridazines . Accelerated stability testing (40°C/75% RH) over 4–8 weeks provides shelf-life predictions .

Q. How can structural modifications enhance target selectivity in kinase inhibition assays?

Introducing electron-withdrawing groups (e.g., chloro) at the 6-position improves hydrophobic interactions with kinase pockets. Computational docking (e.g., AutoDock Vina) screens substituent effects on binding energy. For example, replacing methoxy with trifluoromethyl in imidazo[1,2-a]pyrimidines increased selectivity for JAK2 over related kinases .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Palladium-Catalyzed Cross-Coupling

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Pd(OAc)₂<40% → >60%
Temperature100–120°CAvoids byproducts
SolventToluene or DMFPolarity-dependent
LigandPPh₃ or XantphosStabilizes Pd(0)

Q. Table 2: Common Degradation Pathways

ConditionDegradation PathwayDetection Method
Acidic (pH 1–3)Ring-opening hydrolysisHPLC-MS
Oxidative (H₂O₂)Sulfoxide formationTLC/IR
Thermal (80°C)DehalogenationGC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.